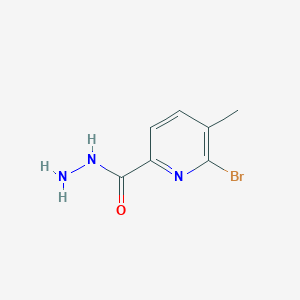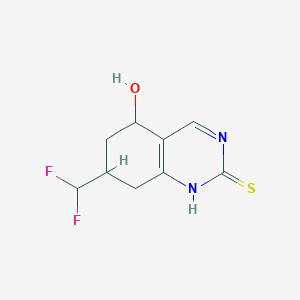
7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group, a mercapto group, and a tetrahydroquinazolinol core, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method involves the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base. The reaction conditions often include mild temperatures and the use of solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve scalable difluoromethylation processes that utilize metal-based catalysts to enhance the efficiency and yield of the reaction. These methods are designed to be cost-effective and environmentally friendly, ensuring that the compound can be produced in large quantities for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazolinol core.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinol derivatives, and various substituted analogs. These products can be further utilized in different applications, enhancing the versatility of the compound .
Wissenschaftliche Forschungsanwendungen
7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The mercapto group can undergo redox reactions, further modulating the compound’s biological effects. These interactions can lead to changes in cellular pathways, making the compound a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Difluoromethyl- and 7-Difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and have been studied for their biological activity.
Difluoromethylated Pyridines: Known for their use in medicinal and agricultural chemistry.
Uniqueness
7-(Difluoromethyl)-2-mercapto-5,6,7,8-tetrahydroquinazolin-5-ol is unique due to its combination of a difluoromethyl group, a mercapto group, and a tetrahydroquinazolinol core. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds .
Eigenschaften
Molekularformel |
C9H10F2N2OS |
|---|---|
Molekulargewicht |
232.25 g/mol |
IUPAC-Name |
7-(difluoromethyl)-5-hydroxy-5,6,7,8-tetrahydro-1H-quinazoline-2-thione |
InChI |
InChI=1S/C9H10F2N2OS/c10-8(11)4-1-6-5(7(14)2-4)3-12-9(15)13-6/h3-4,7-8,14H,1-2H2,(H,12,13,15) |
InChI-Schlüssel |
BFLPKFDVPPDYNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=C(C1O)C=NC(=S)N2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




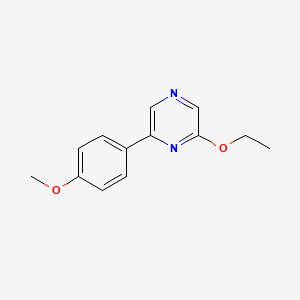

![isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11877903.png)



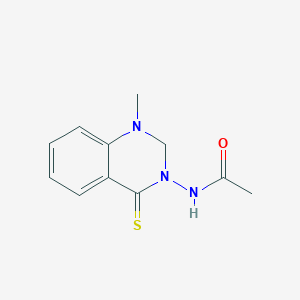
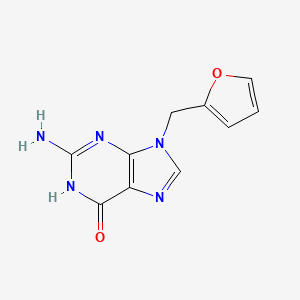
![N-((7-Methylimidazo[1,2-a]pyridin-3-yl)methyl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B11877948.png)
